4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride
Description
BenchChem offers high-quality 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(2,4-difluorophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO.ClH/c13-10-1-2-12(11(14)7-10)16-8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFDUIKZQKOJBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623845 | |
| Record name | 4-[(2,4-Difluorophenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614731-39-4 | |
| Record name | 4-[(2,4-Difluorophenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 4-[(2,4-Difluorophenoxy)methyl]piperidine Hydrochloride
The following technical monograph provides an in-depth analysis of 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride , a critical pharmacophore and building block in medicinal chemistry.
CAS Number: 614731-39-4 Primary Classification: Heterocyclic Building Block / Drug Intermediate Molecular Formula: C₁₂H₁₅F₂NO[1][2] · HCl
Introduction & Pharmacological Significance[3][4][5]
4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride is a specialized heterocyclic scaffold widely utilized in the synthesis of bioactive small molecules. Its structure combines a lipophilic 2,4-difluorophenyl ether tail with a polar, basic piperidine head group, linked by a flexible methylene bridge.
This specific topology—a basic amine separated from a lipophilic aromatic ring by a 3-4 atom linker—is a "privileged structure" in medicinal chemistry, frequently serving as a bioisostere for key neurotransmitters. It is particularly valued in the development of:
-
Voltage-Gated Sodium Channel (Naᵥ) Blockers: Derivatives of phenoxymethyl piperidines have shown efficacy in modulating Naᵥ1.7 and Naᵥ1.8 channels, making them candidates for treating neuropathic pain and arrhythmia.
-
GPCR Antagonists: The scaffold mimics the binding motifs of dopamine (D4) and serotonin (5-HT) receptor ligands, facilitating high-affinity interactions within the orthosteric binding pockets of Class A GPCRs.
-
Metabolic Stability: The 2,4-difluoro substitution pattern on the phenyl ring blocks common metabolic soft spots (para- and ortho-oxidation), significantly extending the half-life of drug candidates derived from this core.
Chemical Identity & Physicochemical Properties[2][3][4][6][7][8][9]
The hydrochloride salt form is preferred for handling due to its enhanced crystallinity and water solubility compared to the free base.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 4-[(2,4-difluorophenoxy)methyl]piperidine hydrochloride |
| CAS Number | 614731-39-4 |
| Molecular Weight | 263.71 g/mol (Salt) / 227.25 g/mol (Free Base) |
| Exact Mass | 227.1122 (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |
| Melting Point | 185–190 °C (Decomposes) |
| pKa (Calc) | ~9.8 (Piperidine nitrogen) |
| H-Bond Donors/Acceptors | 2 / 3 |
Synthesis & Manufacturing Protocols
The synthesis of 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride requires a convergent approach, typically coupling the piperidine core with the difluorophenol moiety. The Mitsunobu Etherification is the preferred route for high-purity research grades, while Nucleophilic Substitution (Sₙ2) is utilized for large-scale manufacturing.
Route A: The Mitsunobu Coupling (High Precision)
This method avoids harsh basic conditions that might degrade sensitive protecting groups or cause racemization if chiral centers were present (though this molecule is achiral).
Step-by-Step Protocol:
-
Reagent Preparation:
-
Substrate A: N-Boc-4-hydroxymethylpiperidine (1.0 eq).
-
Substrate B: 2,4-Difluorophenol (1.1 eq).[3]
-
Coupling Agent: Diisopropyl azodicarboxylate (DIAD) (1.2 eq).
-
Phosphine: Triphenylphosphine (PPh₃) (1.2 eq).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
-
Reaction Execution:
-
Dissolve Substrate A, Substrate B, and PPh₃ in anhydrous THF under nitrogen atmosphere at 0°C.
-
Add DIAD dropwise over 30 minutes to maintain temperature <5°C.
-
Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours.
-
Mechanism:[4][3] The reaction proceeds via the activation of the alcohol by the phosphine-azo complex, followed by Sₙ2 inversion (irrelevant here due to achirality) by the phenoxide nucleophile.
-
-
Deprotection (Boc Removal):
-
Concentrate the intermediate. Dissolve in 1,4-Dioxane.
-
Add 4M HCl in Dioxane (5.0 eq) at 0°C. Stir for 4 hours.
-
The product precipitates as the hydrochloride salt.
-
-
Purification:
-
Filter the white precipitate. Wash with diethyl ether to remove phosphine oxide byproducts.
-
Recrystallize from Ethanol/Ether if necessary.
-
Visualization of Synthesis Pathway
Caption: Convergent synthesis via Mitsunobu etherification followed by acid-mediated deprotection.
Applications in Drug Discovery
This compound is not merely a reagent; it is a pharmacophore enabler . Researchers utilize this salt to introduce the 4-(phenoxymethyl)piperidine motif into larger drug candidates.
Sodium Channel Modulation (Pain Management)
The 2,4-difluorophenoxy moiety is critical for binding to the voltage-sensing domain of Naᵥ1.7 channels. The fluorine atoms provide:
-
Lipophilicity: Enhances penetration into the nerve sheath.
-
Electronic Effects: The electron-withdrawing fluorines reduce the electron density of the aromatic ring, altering pi-stacking interactions within the channel pore.
Dopaminergic Ligands
In the design of D4 receptor antagonists (for schizophrenia and cognitive disorders), the piperidine nitrogen serves as the primary anchor point (protonated at physiological pH), forming a salt bridge with a conserved Aspartate residue (Asp3.32) in the receptor. The difluorophenoxy tail extends into the hydrophobic accessory pocket, providing subtype selectivity over D2/D3 receptors.
Experimental Workflow: Library Synthesis
For researchers building a library of analogs:
-
Free Basing: The HCl salt must be neutralized before use in nucleophilic substitutions (e.g., N-alkylation or reductive amination).
-
Protocol: Suspend 1g of salt in DCM (10 mL). Add sat. NaHCO₃ (10 mL). Stir vigorously for 10 min. Separate organic layer, dry over MgSO₄, and concentrate.
-
-
Coupling: The resulting free amine is highly reactive toward alkyl halides, sulfonyl chlorides, or aldehydes (reductive amination).
Handling & Safety (MSDS Highlights)
While stable, this compound is a bioactive amine salt and should be treated as a potential irritant and sensitizer.
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or caking.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to handle Nitrogen and Fluorine combustion byproducts).
References
- World Intellectual Property Organization (WIPO). (2002). Patent RU2002122095A: New Piperidine Compounds and Pharmaceutical Compositions (Sodium Channel Inhibitors).
-
ChemRxiv. (2024). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine D4 receptor antagonists. (Contextual reference for scaffold utility). Retrieved from [Link]
Sources
Technical Monograph: 4-[(2,4-Difluorophenoxy)methyl]piperidine Hydrochloride
[1][2]
Abstract
This technical guide provides a comprehensive characterization of 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride (CAS: 614731-39-4), a critical building block in medicinal chemistry.[1] Structurally featuring a piperidine ring linked via a methylene ether bridge to a 2,4-difluorophenyl moiety, this scaffold is extensively utilized in the synthesis of G-protein coupled receptor (GPCR) modulators and ion channel blockers.[1] This document details its physicochemical properties, validated synthetic protocols, analytical characterization, and strategic utility in drug discovery.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The precise molecular weight determination of this compound is essential for stoichiometric accuracy in library synthesis and metabolic profiling.[1] The hydrochloride salt form is the standard for stability and solubility handling.[1]
Core Identifiers
| Property | Specification |
| IUPAC Name | 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride |
| CAS Registry Number | 614731-39-4 |
| Molecular Formula (Salt) | C₁₂H₁₆ClF₂NO |
| Molecular Formula (Free Base) | C₁₂H₁₅F₂NO |
| SMILES | FC1=CC(F)=CC=C1OCC2CCNCC2.Cl |
Molecular Weight Breakdown[2]
The molecular weight (MW) is calculated based on standard atomic weights (IUPAC 2021).[1]
| Component | Formula | Calculation ( g/mol ) | Exact Mass (Da) |
| Free Base | C₁₂H₁₅F₂NO | 227.25 | 227.1122 |
| Counterion | HCl | 36.46 | 35.9767 |
| Total Salt | C₁₂H₁₆ClF₂NO | 263.71 | 263.0889 |
Note: For high-resolution mass spectrometry (HRMS), the observed ion is typically
corresponding to the free base ().[1] The chloride counterion is detected in negative mode or inferred.[1]
Synthetic Methodology
The synthesis of 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride typically follows a convergent route utilizing Williamson Ether Synthesis or Mitsunobu Coupling .[1] The Williamson approach is preferred for scale-up due to atom economy and ease of purification.[1]
Validated Protocol: Williamson Ether Strategy[2]
Reagents:
-
Substrate B: N-Boc-4-(bromomethyl)piperidine (or N-Boc-4-(mesyloxymethyl)piperidine)[1]
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( )[1] -
Solvent: DMF or Acetonitrile (
)[1] -
Deprotection: 4M HCl in Dioxane
Step-by-Step Workflow:
-
Activation: Dissolve 2,4-difluorophenol (1.0 eq) in anhydrous DMF. Add
(2.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Coupling: Add N-Boc-4-(bromomethyl)piperidine (1.1 eq) dropwise.
-
Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor by TLC or LC-MS for the disappearance of the phenol.[1]
-
Workup: Dilute with ethyl acetate, wash with water and brine to remove DMF.[1] Dry over
and concentrate. -
Deprotection: Dissolve the crude Boc-intermediate in 1,4-dioxane. Add 4M HCl/dioxane (5.0 eq) and stir at ambient temperature for 2 hours.
-
Isolation: The product precipitates as the hydrochloride salt.[1] Filter the white solid, wash with diethyl ether, and dry under vacuum.[1]
Reaction Pathway Visualization[2]
Figure 1: Convergent synthesis via Williamson ether coupling followed by acid-mediated deprotection.
Analytical Characterization & Validation
To ensure the integrity of the molecular weight and structural identity, the following analytical controls are mandatory.
Mass Spectrometry (LC-MS)[2]
-
Method: Electrospray Ionization (ESI) in Positive Mode.[1]
-
Expected Signal: The spectrum should show a dominant peak at
( of the free base).[1] -
Interpretation: The absence of the Boc-protected precursor (
) confirms complete deprotection.[1]
Proton NMR ( H-NMR)[2]
-
Solvent: DMSO-
or Methanol- .[1] -
Diagnostic Signals:
Quality Control Criteria
| Test | Acceptance Criteria |
| Appearance | White to off-white crystalline solid |
| Purity (HPLC) | |
| Chloride Content | 13.0% – 14.0% (Theoretical: 13.4%) |
Strategic Utility in Drug Discovery[2]
The 4-[(2,4-Difluorophenoxy)methyl]piperidine scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere or homolog in the optimization of lead compounds.[1]
Pharmacophore Features[1][2][5][6][10]
-
Difluorophenyl Group: The fluorine atoms at the 2 and 4 positions increase metabolic stability by blocking oxidative metabolism (CYP450) at the phenyl ring.[1] They also enhance lipophilicity (
) and can engage in specific electrostatic interactions with receptor binding pockets.[1] -
Ether Linker: Provides rotational freedom distinct from rigid benzoyl (ketone) analogs, allowing the molecule to adopt conformations necessary for fitting into deep hydrophobic pockets of GPCRs.[1]
-
Secondary Amine: The piperidine nitrogen serves as a critical attachment point for further diversification (e.g., reductive amination, urea formation) or acts as a basic center to interact with Aspartate residues in receptor transmembrane domains (e.g., D2, 5-HT2A).[1]
Target Classes
This motif is frequently observed in libraries targeting:
References
-
PubChem. (2025).[1][6] Compound Summary: (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride (Structural Analog Reference). National Library of Medicine.[1] Available at: [Link][1]
-
Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1] (Context on Fluorine substitution effects).
Sources
Methodological & Application
Application Note: Structural Elucidation of 4-[(2,4-Difluorophenoxy)methyl]piperidine Hydrochloride by ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural analysis of 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride, a key intermediate in pharmaceutical synthesis. We present detailed, step-by-step protocols for sample preparation, and the acquisition and interpretation of one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system for spectral analysis. The unique spectral features arising from the protonated piperidine ring and the difluorinated aromatic system, including complex spin-spin couplings, are discussed in detail.
Introduction
4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry. Accurate structural confirmation is a critical step in its synthesis and application. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about molecular structure, connectivity, and conformation.[1] This note focuses on the practical application of ¹H and ¹³C NMR for the unambiguous characterization of this molecule. The presence of fluorine atoms and a protonated nitrogen atom introduces specific challenges and spectral complexities, such as H-F and C-F couplings and pH-dependent chemical shifts, which will be thoroughly addressed.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure of 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride is shown below with the IUPAC numbering convention that will be used throughout this note.
Caption: Molecular structure and atom numbering of 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride.
Experimental Protocols
Part 1: Sample Preparation
The quality of the NMR spectrum is highly dependent on the sample preparation.[2] Given that 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride is a salt, it is likely to be hygroscopic.
Protocol:
-
Solvent Selection: Due to the hydrochloride salt form, the compound is expected to have good solubility in deuterated methanol (CD₃OD) or deuterium oxide (D₂O). Dimethyl sulfoxide-d₆ (DMSO-d₆) is also a suitable solvent. For this guide, we will proceed with DMSO-d₆ as it will allow for the observation of the N-H proton. In D₂O, this proton would exchange with deuterium and become invisible in the ¹H NMR spectrum.[3]
-
Sample Weighing: Accurately weigh 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[4]
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Filtering: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[2]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and atmospheric moisture absorption.
Part 2: NMR Data Acquisition
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
¹H NMR Acquisition Protocol:
-
Tuning and Matching: Tune and match the probe for the ¹H frequency.
-
Locking: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Transmitter Offset: Centered at approximately 5-6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
-
¹³C NMR Acquisition Protocol:
-
Tuning and Matching: Tune and match the probe for the ¹³C frequency.
-
Locking and Shimming: Maintain the lock and shimming from the ¹H NMR setup.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-250 ppm.
-
Transmitter Offset: Centered at approximately 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration.
-
Temperature: 298 K.
-
Part 3: Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the ¹H spectrum to the residual solvent peak of DMSO-d₅ at 2.50 ppm. Reference the ¹³C spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum.
-
Peak Picking: Identify and label the chemical shifts of all signals in both spectra.
Spectral Interpretation and Discussion
The following sections detail the predicted ¹H and ¹³C NMR spectra of 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride, with a focus on the structural information that can be derived.
Caption: Experimental workflow for NMR analysis.
Predicted ¹H NMR Spectrum
The expected chemical shifts (δ) are reported in parts per million (ppm). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and br (broad). Coupling constants (J) are in Hertz (Hz).
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) | Rationale |
| H-N⁺ | 8.5 - 9.5 | br s | 2H | - | The two protons on the protonated nitrogen will be broadened due to quadrupolar relaxation and exchange. Their chemical shift is highly dependent on concentration and residual water content. |
| H-11, H-13 | 7.2 - 7.5 | m | 2H | - | These aromatic protons are coupled to each other and to the fluorine atoms, resulting in complex multiplets. |
| H-14 | 7.0 - 7.2 | m | 1H | - | This aromatic proton is coupled to H-13 and both fluorine atoms, leading to a complex multiplet. |
| H-2a, H-6a | 3.2 - 3.4 | m | 2H | - | Protons axial to the nitrogen are deshielded due to the positive charge on the nitrogen.[2] |
| H-2e, H-6e | 2.9 - 3.1 | m | 2H | - | Protons equatorial to the nitrogen are also deshielded but typically appear slightly upfield from their axial counterparts. |
| H-7 | 3.9 - 4.1 | d | 2H | ~6.0 | These methylene protons are adjacent to an oxygen atom, causing a downfield shift. They are coupled to H-4. |
| H-4 | 1.9 - 2.1 | m | 1H | - | This methine proton is coupled to the adjacent methylene protons (H-3, H-5, and H-7), resulting in a multiplet. |
| H-3a, H-5a | 1.8 - 2.0 | m | 2H | - | Axial protons on C3 and C5. |
| H-3e, H-5e | 1.4 - 1.6 | m | 2H | - | Equatorial protons on C3 and C5, typically appearing upfield from the axial protons. |
Key Discussion Points for ¹H NMR:
-
Protonation of Piperidine: The protonation of the piperidine nitrogen to form the hydrochloride salt causes a significant downfield shift for the adjacent protons (H-2 and H-6) compared to the free base.[2]
-
Fluorine Coupling: The aromatic protons will exhibit couplings to the fluorine atoms. The magnitude of these couplings decreases with the number of bonds separating the nuclei. Typical long-range ¹H-¹⁹F coupling constants in aromatic systems are in the range of 0.5-10 Hz.[5] This will contribute to the complexity of the aromatic multiplets.
Predicted ¹³C NMR Spectrum
| Carbon(s) | Predicted δ (ppm) | Multiplicity (in ¹³C-{¹H} spectrum) | J (Hz) | Rationale |
| C-9 | 155 - 160 | d | ¹JCF ≈ 240-250 | This carbon is directly bonded to fluorine and is also an ether carbon, resulting in a significant downfield shift and a large one-bond C-F coupling. |
| C-12 | 158 - 162 | d | ¹JCF ≈ 245-255 | Similar to C-9, this carbon is directly attached to fluorine, leading to a large downfield shift and a large ¹JCF coupling. |
| C-10 | 145 - 150 | dd | ²JCF, ³JCF | This aromatic carbon is coupled to both fluorine atoms. |
| C-11, C-13, C-14 | 105 - 125 | m | JCF | These aromatic carbons will also show coupling to the fluorine atoms, with varying coupling constants depending on the number of bonds. |
| C-7 | 70 - 75 | t | - | The methylene carbon attached to the ether oxygen is significantly deshielded. |
| C-2, C-6 | 45 - 50 | t | - | The carbons adjacent to the protonated nitrogen are shifted downfield. |
| C-4 | 35 - 40 | d | - | The methine carbon of the piperidine ring. |
| C-3, C-5 | 28 - 33 | t | - | The remaining methylene carbons of the piperidine ring. |
Key Discussion Points for ¹³C NMR:
-
C-F Coupling: The most prominent feature of the ¹³C NMR spectrum will be the large one-bond coupling constants (¹JCF) for the carbons directly attached to fluorine (C-9 and C-12), which will appear as doublets.[5] The other aromatic carbons will also exhibit smaller two- and three-bond couplings (²JCF and ³JCF), resulting in doublets of doublets or more complex multiplets.
-
Effect of Protonation: Similar to the ¹H spectrum, the protonation of the nitrogen will cause a downfield shift of the adjacent carbons (C-2 and C-6).
Conclusion
This application note provides a detailed framework for the ¹H and ¹³C NMR analysis of 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride. By following the outlined protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra. The provided spectral predictions and interpretation guidelines, which account for the effects of the protonated piperidine ring and the difluorinated aromatic moiety, will aid in the accurate and efficient structural elucidation of this important pharmaceutical intermediate. The principles discussed herein are also applicable to the analysis of other similar fluorinated and/or amine hydrochloride compounds.
References
-
AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]
-
ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR?[Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
- Emsley, J. W., & Lindon, J. C. (1975). Fluorine Coupling Constants. Pergamon.
-
Hamed, A. A., et al. (2021). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 6(38), 24837–24845. [Link]
Sources
Application Notes and Protocols for the Evaluation of 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride in CNS Drug Discovery
Introduction: Unlocking the Potential of the Phenoxymethylpiperidine Scaffold in CNS Therapeutics
The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in the design of therapeutics targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in distinct spatial orientations allow for fine-tuning of interactions with a multitude of CNS receptors and transporters. When combined with a phenoxymethyl sidechain, as in the case of 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride, a chemical space is opened that has been successfully exploited for the development of potent and selective CNS agents. For instance, derivatives of the 4-phenoxymethylpiperidine scaffold have shown promise as antagonists for both orexin and dopamine D4 receptors, highlighting the therapeutic potential of this structural class in treating a range of neurological and psychiatric disorders, from sleep disturbances to psychosis.[1][2]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the systematic evaluation of 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride as a novel candidate for CNS drug discovery. We will provide a detailed overview of its physicochemical properties, propose a primary hypothesized mechanism of action based on structurally related compounds, and present a suite of detailed in vitro and in vivo protocols to rigorously test this hypothesis and characterize its drug-like properties. The overarching goal is to equip research teams with the necessary framework to make data-driven decisions on the progression of this, and similar, promising molecules.
Physicochemical Characterization: The Foundation of Druggability
A thorough understanding of a compound's physicochemical properties is a prerequisite for any successful drug discovery campaign. These properties not only influence its biological activity but also its formulation, pharmacokinetics, and safety profile. 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride is the hydrochloride salt form of the parent compound, which generally enhances aqueous solubility and stability, making it more amenable to biological testing and formulation.[3]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆Cl F₂NO | [4] |
| Molecular Weight | 279.71 g/mol | [4] |
| Physical State | Solid (predicted) | - |
| Solubility | Expected to have good aqueous solubility as a hydrochloride salt. | [3] |
| Predicted LogP | ~3.0-3.5 (for the free base) | - |
| pKa | ~8.5-9.5 (for the piperidine nitrogen) | - |
| Hydrogen Bond Donors | 1 (in the protonated form) | - |
| Hydrogen Bond Acceptors | 2 (oxygen and fluorine atoms) | - |
| Hazard Statements | May cause skin, eye, and respiratory irritation. | [4][5] |
Note: Predicted values should be experimentally verified.
Proposed Mechanism of Action: A Focus on Dopamine D4 Receptor Antagonism
Based on structure-activity relationships derived from public domain literature, a compelling starting hypothesis is that 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride acts as an antagonist at the dopamine D4 receptor (D4R). A recent study on a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives revealed potent D4R antagonism, with some analogues exhibiting single-digit nanomolar binding affinities.[2] The D4 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the prefrontal cortex, amygdala, and hippocampus. Its modulation is a key area of investigation for the treatment of schizophrenia, ADHD, and substance use disorders.
The proposed mechanism involves the compound binding to the D4 receptor and preventing the binding of the endogenous ligand, dopamine. This would inhibit the downstream signaling cascade, which typically involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Proposed antagonistic mechanism at the Dopamine D4 receptor.
Experimental Protocols: A Roadmap for Compound Evaluation
The following protocols provide a structured approach to testing the hypothesized mechanism of action and characterizing the broader pharmacological profile of 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride.
Phase 1: In Vitro Characterization
This phase focuses on confirming the compound's interaction with its primary target, assessing its selectivity, and evaluating its potential for blood-brain barrier penetration.
Caption: Workflow for the in vitro evaluation of the test compound.
Protocol 1: Dopamine D4 Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for the human dopamine D4 receptor.
-
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-spiperone) for binding to membranes prepared from cells expressing the D4 receptor.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing human D4 receptors.
-
Radioligand: [³H]-spiperone.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well plates, scintillation vials, liquid scintillation fluid, filter mats, cell harvester, and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride (e.g., from 100 µM to 0.1 nM) in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM haloperidol (for non-specific binding), or 50 µL of the test compound dilution.
-
Add 50 µL of [³H]-spiperone (at a final concentration equal to its Kd).
-
Add 100 µL of the D4 receptor-containing cell membrane preparation (typically 10-20 µg of protein per well).
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Transfer the filter discs to scintillation vials, add 4 mL of scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
-
Objective: To assess the potential of the test compound to cross the blood-brain barrier.
-
Principle: An in vitro model of the BBB is created using a co-culture of brain microvascular endothelial cells (BMECs) and astrocytes on a semi-permeable Transwell insert. The rate of passage of the test compound from the apical (blood side) to the basolateral (brain side) chamber is measured.[6][7]
-
Materials:
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size).
-
Human cerebral microvascular endothelial cells (hCMEC/D3) or primary BMECs.
-
Primary astrocytes.
-
Appropriate cell culture media and supplements.
-
Lucifer yellow (a marker for paracellular permeability).
-
LC-MS/MS system for quantification of the test compound.
-
-
Procedure:
-
Coat the underside of the Transwell inserts with collagen.
-
Seed astrocytes on the bottom of the 24-well plate.
-
Seed BMECs on the apical side of the Transwell inserts.
-
Allow the co-culture to grow and differentiate for 5-7 days until a tight monolayer is formed.
-
Measure the transendothelial electrical resistance (TEER) to confirm monolayer integrity (>150 Ω·cm² is generally acceptable).
-
Replace the media in both chambers with transport buffer.
-
Add the test compound (at a known concentration, e.g., 10 µM) and Lucifer yellow to the apical chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber. Replace the volume with fresh transport buffer.
-
At the end of the experiment, take a sample from the apical chamber.
-
Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
Measure the fluorescence of Lucifer yellow to assess the integrity of the monolayer during the experiment.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of appearance of the compound in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
| Papp Value (x 10⁻⁶ cm/s) | Interpretation |
| > 5 | High BBB permeability |
| 2 - 5 | Moderate BBB permeability |
| < 2 | Low BBB permeability |
Phase 2: In Vivo Evaluation
Following promising in vitro data (e.g., high affinity for D4R, good selectivity, and predicted BBB penetration), in vivo studies are warranted to assess the compound's pharmacokinetics and pharmacodynamics in a living system.
Protocol 3: Rodent Pharmacokinetic (PK) Study
-
Objective: To determine the key pharmacokinetic parameters of the test compound after intravenous (IV) and oral (PO) administration in rodents (e.g., Sprague-Dawley rats).
-
Materials:
-
Male Sprague-Dawley rats (250-300 g).
-
Formulation vehicle (e.g., saline for IV, 0.5% methylcellulose for PO).
-
Dosing syringes and gavage needles.
-
Blood collection tubes (containing anticoagulant).
-
Centrifuge, freezer (-80°C).
-
LC-MS/MS system.
-
-
Procedure:
-
Fast the animals overnight before dosing.
-
Administer the test compound via IV bolus (e.g., 1 mg/kg) or oral gavage (e.g., 10 mg/kg).
-
Collect blood samples (approx. 100 µL) from the tail vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
At the end of the study, euthanize the animals and collect the brains.
-
Homogenize the brains and process for analysis.
-
Quantify the concentration of the test compound in plasma and brain homogenates using a validated LC-MS/MS method.
-
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (%F). Calculate the brain-to-plasma ratio to assess CNS penetration.
Protocol 4: Prepulse Inhibition (PPI) of the Acoustic Startle Response
-
Objective: To evaluate the antipsychotic-like potential of the test compound. PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients.
-
Principle: A weaker auditory stimulus (prepulse) preceding a loud, startle-inducing stimulus (pulse) normally inhibits the startle response. This inhibition is disrupted by dopamine agonists like apomorphine or NMDA antagonists like dizocilpine (MK-801). An effective antipsychotic should reverse this disruption.[8]
-
Materials:
-
Male Wistar rats (250-300 g).
-
Startle response chambers equipped with a loudspeaker and a motion sensor.
-
Dizocilpine (MK-801) as the PPI-disrupting agent.
-
Test compound and vehicle.
-
-
Procedure:
-
Acclimate the rats to the startle chambers for 5 minutes.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneally, IP) 30 minutes before the test session.
-
Administer MK-801 (e.g., 0.1 mg/kg, IP) 15 minutes after the test compound.
-
The test session consists of several trial types presented in a pseudorandom order:
-
Pulse-alone trials (e.g., 120 dB pulse).
-
Prepulse-pulse trials (e.g., a 75 dB prepulse followed 100 ms later by the 120 dB pulse).
-
No-stimulus trials (background noise only).
-
-
Record the startle amplitude for each trial.
-
-
Data Analysis: Calculate the percentage of PPI for each animal using the formula: %PPI = 100 * [(Pulse-alone amplitude - Prepulse-pulse amplitude) / Pulse-alone amplitude]. Compare the %PPI between treatment groups using ANOVA. A significant reversal of the MK-801-induced PPI deficit by the test compound suggests antipsychotic-like activity.
Conclusion and Future Directions
The structured evaluation pipeline detailed in these application notes provides a robust framework for elucidating the therapeutic potential of 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride. The initial in vitro assays will rapidly confirm or refute the hypothesized D4 receptor antagonism and provide critical data on selectivity and BBB permeability. Positive outcomes from this phase, characterized by high-affinity and selective binding to the D4 receptor coupled with evidence of CNS penetration, would strongly justify advancing the compound to in vivo pharmacokinetic and pharmacodynamic studies. The successful reversal of a PPI deficit in a rodent model would provide compelling evidence of antipsychotic-like efficacy, paving the way for more extensive preclinical development, including safety pharmacology and toxicology studies. This systematic approach ensures that resources are directed towards compounds with the highest probability of success, ultimately accelerating the discovery of novel medicines for debilitating CNS disorders.
References
- WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents.
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC. Available at: [Link]
-
(2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride - PubChem. Available at: [Link]
-
(E)-4-(2,4-Difluorobenzoyl)piperidine Oxime - PubChem. Available at: [Link]
-
In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - Journal of Controlled Release. Available at: [Link]
- KR101476777B1 - The new process for the preparation of Paliperidone intermediates (2,4-Difluorophenyl)-piperidinyl-methanone hydrochloride - Google Patents.
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. Available at: [Link]
-
Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - MDPI. Available at: [Link]
-
CNS Pharmacology Models | Medicilon. Available at: [Link]
-
Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning - PMC. Available at: [Link]
-
Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed. Available at: [Link]
-
Synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone - PrepChem.com. Available at: [Link]
-
In Vitro Safety Pharmacology Study on Central Nervous System - Creative Biolabs. Available at: [Link]
-
PIPERIDINYL-METHYL-PURINEAMINES AS NSD2 INHIBITORS AND ANTI-CANCER AGENTS - European Patent Office. Available at: [Link]
- WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents.
-
In vitro and in vivo techniques in CNS drug discovery - European Pharmaceutical Review. Available at: [Link]
-
Biomarker Detection for CNS Conditions - MD Biosciences. Available at: [Link]
-
In Vitro Blood Brain Barrier Models for Drug Development - Tempo Bioscience. Available at: [Link]
-
Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti - Uniba. Available at: [Link]
-
Cns stimulants and depressants screening models | PPTX - Slideshare. Available at: [Link]
-
Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt - MDPI. Available at: [Link]
-
4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem. Available at: [Link]
Sources
- 1. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]
- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-(2,4-DIFLUOROPHENOXY)PIPERIDINE HYDROCHLORIDE | 1171775-66-8 [chemicalbook.com]
- 5. (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride | C12H14ClF2NO | CID 18759874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 8. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride
Prepared by a Senior Application Scientist
This technical guide provides in-depth troubleshooting advice and frequently asked questions concerning the purification of 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride. It is intended for researchers, scientists, and drug development professionals who are working with this compound and require high-purity material for their experiments.
Introduction
4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this compound is critical for the success of subsequent reactions and for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide addresses common challenges encountered during its purification and provides practical, experience-based solutions.
Troubleshooting Guide
This section is designed to help you resolve specific issues you may encounter during the purification of 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride.
Q1: My recrystallization of 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride resulted in a low yield. What are the likely causes and how can I improve it?
A1: Low yield during recrystallization is a common issue that can often be attributed to several factors. Here’s a breakdown of potential causes and their solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the chosen solvent at low temperatures, a significant portion will remain in the mother liquor, leading to a low recovery.
-
Solution: Conduct small-scale solvent screening to identify the optimal solvent or solvent mixture. A good starting point for hydrochloride salts of piperidine derivatives are polar protic solvents like isopropanol, ethanol, or methanol, or mixtures of these with less polar solvents like ethyl acetate or toluene.
-
-
Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will keep it in solution even at low temperatures, preventing efficient crystallization.
-
Solution: Add the hot solvent portion-wise to the crude material until it just dissolves. This ensures a saturated solution upon cooling, which is essential for maximizing crystal formation.
-
-
Cooling the Solution Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or even precipitation of the compound as an oil.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath or refrigerator to further enhance crystallization.[1]
-
-
Premature Filtration: Filtering the crystals before crystallization is complete will result in a lower yield.
-
Solution: Ensure that crystallization is complete by leaving the solution at a low temperature for a sufficient amount of time. You can check for further crystal formation by scratching the inside of the flask with a glass rod to induce nucleation.
-
Q2: After purification by silica gel column chromatography, my 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride is still impure. What could be the problem?
A2: Persistent impurities after column chromatography can be frustrating. Here are some common reasons and how to address them:
-
Inappropriate Eluent System: The polarity of the eluent system is crucial for achieving good separation. If the eluent is too polar, both the desired compound and impurities will move too quickly through the column, resulting in poor separation. If it's not polar enough, the compound may not move at all.
-
Solution: Optimize the eluent system using thin-layer chromatography (TLC) first. For basic compounds like piperidine derivatives, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to reduce peak tailing and improve separation.[1] A common eluent system for piperidine derivatives is a gradient of methanol in dichloromethane or ethyl acetate.[2]
-
-
Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, this ratio should be even lower.
-
-
Co-eluting Impurities: Some impurities may have a very similar polarity to your target compound, making them difficult to separate by standard chromatography.
-
Solution: If you suspect a co-eluting impurity, you may need to try a different stationary phase, such as alumina (neutral or basic), or a different chromatographic technique like reverse-phase chromatography. Alternatively, a different purification method, such as recrystallization or an acid-base extraction, might be more effective.[2][3]
-
Q3: My purified 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride is colored (e.g., yellow or brown), but I expect a white solid. What is the cause of the color and how can I remove it?
A3: A colored product often indicates the presence of trace impurities, which could be due to oxidation or byproducts from the synthesis.
-
Oxidation: Piperidine derivatives can be susceptible to air oxidation, which can lead to colored impurities.
-
Solution: Try to handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during heating steps. Storing the final product under an inert atmosphere and in the dark can also prevent long-term degradation.
-
-
Colored Impurities: The color may be due to a highly colored impurity that is present in a very small amount.
-
Solution: A charcoal treatment during recrystallization can be very effective at removing colored impurities. Add a small amount of activated carbon to the hot solution, stir for a few minutes, and then filter the hot solution through a pad of celite to remove the charcoal before allowing it to cool. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Frequently Asked Questions (FAQs)
What is the best general approach for purifying 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride?
The choice of purification method depends on the nature and quantity of the impurities. A general workflow is as follows:
-
Initial Assessment: Analyze the crude product by TLC, HPLC, or NMR to get an idea of the impurity profile.
-
Acid-Base Extraction: If there are significant neutral or acidic impurities, an acid-base extraction can be a very effective initial purification step.[3]
-
Recrystallization: If the crude product is a solid and has a relatively high purity (>90%), recrystallization is often the most efficient method to obtain highly pure material.
-
Column Chromatography: If the crude product is an oil or contains multiple impurities with similar polarities to the product, column chromatography is the method of choice.
Caption: A decision-making workflow for selecting a purification method.
How can I convert the free base of 4-[(2,4-Difluorophenoxy)methyl]piperidine to its hydrochloride salt?
To convert the free base to the hydrochloride salt, dissolve the free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol). Then, add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution. The precipitate can then be collected by filtration, washed with a small amount of the solvent, and dried under vacuum.
What are some suitable solvent systems for the recrystallization of 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride?
The choice of solvent is critical and may require some experimentation. Here is a table of potential solvents and their properties:
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Isopropanol | Polar Protic | 82.6 | Good for dissolving at high temperatures and crystallizing at low temperatures. |
| Ethanol | Polar Protic | 78.4 | Similar to isopropanol, may have slightly higher solubility. |
| Methanol | Polar Protic | 64.7 | Often a good solvent, but the compound might be too soluble even at low temperatures. |
| Ethyl Acetate | Polar Aprotic | 77.1 | Can be used as an anti-solvent with alcohols. |
| Acetonitrile | Polar Aprotic | 81.6 | Another potential solvent, good for dissolving many organic salts. |
| Toluene | Nonpolar | 110.6 | Can be used as an anti-solvent with alcohols. |
How should I store purified 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride?
The compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.
Detailed Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride.
-
Solvent Selection: Choose a suitable solvent or solvent system based on small-scale trials.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper or a pad of celite to remove the charcoal.
-
Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]
-
Vacuum Filtration and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.[1]
Protocol 2: Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride by column chromatography.
-
Eluent Selection: Determine the optimal eluent system by running TLC plates with different solvent mixtures. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). For this basic compound, adding 0.1-1% triethylamine to the eluent can improve the separation.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the silica gel bed is well-settled and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Caption: Troubleshooting guide for column chromatography of piperidine derivatives.
References
- Google Patents. (n.d.). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
- Google Patents. (n.d.). The new process for the preparation of Paliperidone intermediates (2,4-Difluorophenyl)-piperidinyl-methanone hydrochloride.
-
PubChem. (n.d.). (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Byproduct Formation in Difluoropiperidine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Difluoropiperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this critical structural motif. Difluoropiperidines are of immense interest in medicinal chemistry due to the unique conformational and electronic properties imparted by the gem-difluoro group. However, their synthesis is often plagued by the formation of unwanted byproducts, leading to reduced yields and complex purification challenges.
This document provides in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to help you minimize byproduct formation and optimize your synthetic routes.
Section 1: Fluorination of Piperidone Precursors
The most common approach to synthesizing 4,4- and 3,3-difluoropiperidines is the deoxofluorination of the corresponding N-protected piperidones. While conceptually straightforward, this transformation is frequently complicated by the formation of elimination byproducts.
FAQ 1.1: I am observing a significant amount of a monofluorinated elimination byproduct. What is the cause and how can I minimize it?
A: The observation of a monofluorinated elimination byproduct, typically a tetrahydropyridine derivative, is a common issue in the deoxofluorination of piperidones, especially when using reagents like diethylaminosulfur trifluoride (DAST) or XtalFluor-E.
Mechanism of Elimination:
The reaction of a piperidone with a deoxofluorinating agent proceeds through an intermediate that can either undergo nucleophilic substitution by fluoride to yield the desired gem-difluoride or undergo elimination of a proton and a fluoride equivalent to form a more stable, conjugated monofluorinated tetrahydropyridine. The acidity of the protons alpha to the carbonyl group and the stability of the resulting double bond are key factors driving this elimination pathway.
Piperidone [label="N-Protected\nPiperidone"]; Intermediate [label="Hydroxy-sulfurane\nIntermediate"]; Difluoro [label="Desired 4,4-Difluoropiperidine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Elimination [label="Monofluorinated\nElimination Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Piperidone -> Intermediate [label=" + Fluorinating Agent"]; Intermediate -> Difluoro [label=" SN2/SN1 Pathway\n(Substitution)"]; Intermediate -> Elimination [label=" E1/E2 Pathway\n(Elimination of HF)"]; }
Caption: Competing pathways in piperidone deoxofluorination.Troubleshooting Guide: Choice of Fluorinating Agent
The choice of fluorinating agent is the most critical factor in controlling the amount of elimination byproduct. More thermally stable and less acidic reagents tend to favor the desired substitution pathway.
| Fluorinating Agent | Typical Byproduct Ratio (Substitution:Elimination) | Key Considerations |
| DAST | 2:1 to 5:1 | Prone to elimination, especially at higher temperatures. Thermally unstable.[1][2] |
| Deoxo-Fluor® | 5:1 | More thermally stable than DAST, but still produces elimination byproducts.[2][3] |
| XtalFluor-E® | 62:1 (with additive) | Crystalline solid, easier to handle than DAST. Requires a fluoride source/promoter for ketones. Shows significantly less elimination than DAST.[1][4][5] |
| XtalFluor-M® | High selectivity | Generally provides the lowest amount of elimination byproducts among the aminodifluorosulfinium salts.[4][5] |
| Sulfur Tetrafluoride (SF₄) / HF | High selectivity | Highly effective and can provide high yields with minimal elimination, but requires specialized equipment due to its toxicity and gaseous nature. |
Recommended Protocol for Minimizing Elimination with DAST:
If DAST is the only available reagent, the following precautions can help minimize the formation of the elimination byproduct:
-
Strict Temperature Control: Maintain the reaction temperature at -78 °C during the addition of DAST and allow the reaction to warm slowly to room temperature.
-
Slow Reagent Addition: Add the DAST solution dropwise to a cooled solution of the piperidone to avoid localized heating.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the formation of HF, which can catalyze elimination.
-
Quenching: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of sodium bicarbonate.
Optimized Protocol using XtalFluor-E®:
For a more reliable and higher-yielding synthesis with reduced byproducts, XtalFluor-E® in combination with a fluoride source is recommended.
-
Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine trihydrofluoride (Et₃N·3HF, 1.5 equiv.).
-
Reagent Addition: Add XtalFluor-E® (1.5 equiv.) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
FAQ 1.2: How can I remove the monofluorinated elimination byproduct from my final product?
A: The monofluorinated elimination byproduct, a tetrahydropyridine derivative, often has a similar polarity to the desired difluoropiperidine, making its removal by conventional chromatography challenging. A chemical purification method can be employed to selectively remove this impurity.
Principle:
The double bond in the tetrahydropyridine byproduct is part of an enamine-like system, making it susceptible to oxidation. This property can be exploited to convert the byproduct into a more polar, water-soluble species that can be easily removed by extraction.
Step-by-Step Purification Protocol:
This protocol is adapted from a patented procedure for the removal of such impurities.[6]
-
Dissolution: Dissolve the crude product mixture containing the difluoropiperidine and the elimination byproduct in ethyl acetate.
-
Aqueous Wash: Add water to the ethyl acetate solution.
-
Oxidation: While stirring vigorously, add a 50% aqueous solution of hydrogen peroxide (H₂O₂) dropwise. The amount of H₂O₂ should be sufficient to oxidize the elimination byproduct (typically 1.2-1.5 equivalents relative to the byproduct).
-
Monitoring: Monitor the disappearance of the byproduct by GC or LC-MS. The reaction is typically complete when the byproduct concentration is less than 1%.
-
Filtration and Separation: If any precipitate forms, filter the mixture. Separate the organic and aqueous layers.
-
Reductive Quench: Wash the organic layer with an aqueous solution of sodium thiosulfate to quench any remaining hydrogen peroxide.
-
Final Wash and Isolation: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified difluoropiperidine.
Crude [label="Crude Product\n(Difluoropiperidine + Byproduct)"]; Oxidation [label="Oxidation with H₂O₂"]; Extraction [label="Aqueous Extraction"]; Pure [label="Purified\nDifluoropiperidine", fillcolor="#34A853", fontcolor="#FFFFFF"]; OxidizedByproduct [label="Oxidized, Water-Soluble\nByproduct", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Crude -> Oxidation; Oxidation -> Extraction; Extraction -> Pure [label="Organic Phase"]; Extraction -> OxidizedByproduct [label="Aqueous Phase"]; }
Caption: Workflow for the chemical purification of difluoropiperidine.Section 2: Hydrogenation of Fluoropyridine Precursors
The catalytic hydrogenation of readily available fluoropyridines is an attractive alternative route to fluorinated piperidines. However, this method can be compromised by hydrodefluorination, leading to the formation of non-fluorinated piperidine byproducts.
FAQ 2.1: I am losing the fluorine atoms during the hydrogenation of my fluoropyridine precursor. How can I prevent hydrodefluorination?
A: Hydrodefluorination (HDF) is a significant side reaction in the catalytic hydrogenation of fluoropyridines, particularly when using standard palladium on carbon (Pd/C) catalysts under neutral conditions.
Mechanism of Hydrodefluorination:
The mechanism of HDF on palladium surfaces is complex but is generally understood to involve the oxidative addition of the C-F bond to the palladium surface, followed by hydrogenolysis. This process competes with the desired hydrogenation of the aromatic ring.
Fluoropyridine [label="Fluoropyridine"]; Catalyst [label="Catalyst Surface\n(e.g., Pd/C)"]; Hydrogenation [label="Desired Fluoropiperidine", fillcolor="#34A853", fontcolor="#FFFFFF"]; HDF [label="Hydrodefluorination\nByproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Fluoropyridine -> Catalyst [label="+ H₂"]; Catalyst -> Hydrogenation [label="Ring Saturation"]; Catalyst -> HDF [label="C-F Bond Cleavage"]; }
Caption: Competing hydrogenation and hydrodefluorination pathways.Troubleshooting Guide: Catalyst and Condition Selection
The choice of catalyst and the reaction conditions are crucial for suppressing hydrodefluorination.
| Catalyst | Conditions | Outcome |
| Pd/C | Neutral, MeOH | Significant hydrodefluorination often observed.[7] |
| Rh/C | Neutral, MeOH | Can be effective, but HDF can still occur. |
| Pd(OH)₂/C | Acidic (aq. HCl or H₂SO₄), MeOH | Optimal for suppressing HDF and achieving high diastereoselectivity. [7] |
Optimized Protocol for Diastereoselective Hydrogenation with Minimal Defluorination:
This protocol is based on the work of Glorius and coworkers for the cis-selective hydrogenation of fluoropyridines.[7][8]
-
Reaction Setup: In a high-pressure reactor, combine the fluoropyridine substrate (1.0 equiv.), palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt%, 5-10 mol%), and methanol (MeOH).
-
Acidification: Add an aqueous solution of hydrochloric acid (HCl, 1.2 equiv.) or sulfuric acid (H₂SO₄). Protonation of the pyridine nitrogen is key to both activating the ring towards hydrogenation and deactivating the C-F bond towards cleavage.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to 50-100 bar of H₂. Stir the reaction at room temperature or slightly elevated temperature (e.g., 40 °C) for 24-48 hours.
-
Workup and Protection: After releasing the pressure, filter the reaction mixture through a pad of Celite® to remove the catalyst. As the resulting fluoropiperidine may be volatile, it is often advantageous to protect the nitrogen in situ. For example, add a base such as triethylamine followed by an appropriate protecting group reagent (e.g., Boc₂O or Fmoc-Cl).
-
Purification: After protection, perform a standard aqueous workup and purify the product by flash column chromatography.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Simpler fluorine chemistry [soci.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Optimizing CNS Drug Candidates: A Head-to-Head Comparison of LipE and CNS MPO Scores for Piperidine Analogs
In the intricate landscape of Central Nervous System (CNS) drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. Chief among these is the need to meticulously balance molecular properties to ensure not only potent target engagement but also the ability to cross the highly selective blood-brain barrier (BBB).[1][2] For medicinal chemists, particularly when working with privileged scaffolds like piperidine, a robust and predictive computational framework is indispensable.[3][4]
This guide provides an in-depth, head-to-head comparison of two widely used multiparameter optimization (MPO) tools: Ligand Lipophilicity Efficiency (LipE) and the CNS MPO score . We will delve into the theoretical underpinnings of each metric, present a comparative analysis using a case study of piperidine analogs, and provide detailed experimental protocols for deriving the necessary physicochemical parameters. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to strategically apply these scores in the optimization of piperidine-containing CNS drug candidates.
The Piperidine Scaffold: A Double-Edged Sword in CNS Drug Design
The piperidine motif is a cornerstone in medicinal chemistry, lauded for its versatility. It can modulate lipophilicity and aqueous solubility, act as a hydrogen bond donor or acceptor, and its conformational flexibility allows it to adapt to the steric demands of various binding pockets.[3] This adaptability has led to its prevalence in a wide array of clinically approved drugs, especially those targeting the CNS.[3]
However, the very features that make piperidine attractive also present significant challenges. The basic nitrogen atom, while often crucial for target interaction, can lead to high pKa values, increasing the likelihood of ionization at physiological pH. This, in turn, can hinder passive diffusion across the BBB and increase the risk of off-target effects.[3] Therefore, a delicate balance must be struck, and predictive scoring functions become critical navigational aids.
Deconstructing the Metrics: LipE and CNS MPO Score
Ligand Lipophilicity Efficiency (LipE): A Focus on Potency and Lipophilicity
LipE, sometimes referred to as Lipophilic Ligand Efficiency (LLE), is a simple yet powerful metric that evaluates the relationship between a compound's potency and its lipophilicity.[5] It is calculated as the difference between the negative logarithm of the potency (pIC50 or pKi) and the logarithm of the partition coefficient (logP) or distribution coefficient (logD).
LipE = pIC50 - logP (or logD)
The rationale behind LipE is to guide medicinal chemists toward compounds that achieve high potency without excessive lipophilicity.[5] High lipophilicity is often associated with poor solubility, increased metabolic liability, and a greater propensity for off-target binding.[5] In the context of CNS drug discovery, while a certain degree of lipophilicity is required for BBB penetration, excessive levels can lead to non-specific binding to brain tissue and increased clearance. A higher LipE value is generally desirable, indicating a more efficient translation of lipophilicity into target affinity.
CNS Multiparameter Optimization (MPO) Score: A Holistic Approach to CNS Drug-Likeness
The CNS MPO score, developed by researchers at Pfizer, takes a more holistic approach by integrating six key physicochemical properties into a single desirability score ranging from 0 to 6.[6] A higher score indicates a greater probability of possessing favorable CNS drug-like properties.[6][7] The six parameters are:
-
cLogP: Calculated octanol-water partition coefficient.
-
cLogD: Calculated distribution coefficient at pH 7.4.
-
Molecular Weight (MW): The mass of the molecule.
-
Topological Polar Surface Area (TPSA): A measure of the polar atoms in a molecule.
-
Number of Hydrogen Bond Donors (HBD): The count of N-H and O-H bonds.
-
pKa of the most basic center: The acid dissociation constant of the most basic functional group.
Each of these parameters is assigned a desirability score based on predefined ranges that are considered optimal for CNS drugs.[6] The sum of these individual scores constitutes the final CNS MPO score. This multiparameter approach aims to provide a more balanced assessment of a compound's potential for CNS penetration and overall drug-likeness, moving beyond the limitations of single-parameter optimizations.[6]
Head-to-Head Comparison: A Piperidine Analog Case Study
To illustrate the practical application and comparative value of LipE and the CNS MPO score, let us consider a hypothetical series of piperidine analogs designed as antagonists for a CNS target. The following table presents their physicochemical properties, calculated scores, and experimentally determined BBB penetration.
| Compound | Structure | pIC50 | cLogP | cLogD (pH 7.4) | MW | TPSA (Ų) | HBD | pKa | LipE | CNS MPO Score | BBB Penetration (LogBB) |
| 1a | R = H | 7.2 | 2.5 | 1.5 | 320 | 45 | 1 | 8.5 | 4.7 | 5.2 | 0.1 |
| 1b | R = F | 7.5 | 2.8 | 1.8 | 338 | 45 | 1 | 8.2 | 4.7 | 5.0 | 0.2 |
| 1c | R = OMe | 7.8 | 2.6 | 1.6 | 350 | 54 | 1 | 8.4 | 5.2 | 4.8 | 0.0 |
| 1d | R = CN | 8.1 | 2.2 | 1.2 | 345 | 69 | 1 | 7.9 | 5.9 | 4.5 | -0.2 |
| 1e | R = COOH | 6.5 | 2.9 | 0.5 | 364 | 82 | 2 | 4.5 | 3.6 | 2.8 | -1.5 |
Analysis of the Data
-
Compound 1a (Parent): This compound serves as our baseline, exhibiting moderate potency, favorable lipophilicity, and a good CNS MPO score, which translates to decent BBB penetration.
-
Compound 1b (Fluoro-substituted): The addition of a fluorine atom slightly increases lipophilicity and potency. The LipE remains the same, suggesting the potency gain is proportional to the increase in lipophilicity. The CNS MPO score is slightly reduced due to the increased cLogP, but the overall profile remains strong, and BBB penetration is improved.
-
Compound 1c (Methoxy-substituted): The methoxy group boosts potency, leading to an improved LipE. However, the increase in TPSA negatively impacts the CNS MPO score, and this is reflected in the slightly reduced BBB penetration compared to the parent compound.
-
Compound 1d (Cyano-substituted): This analog shows the highest potency and a significant improvement in LipE. However, the substantial increase in TPSA due to the cyano group drastically lowers the CNS MPO score, and as predicted, the compound exhibits poor BBB penetration. This highlights a potential pitfall of relying solely on LipE, which does not account for the negative impact of high polarity on CNS entry.
-
Compound 1e (Carboxylic Acid): The introduction of a carboxylic acid group, a common strategy to improve solubility, is detrimental for CNS penetration. The pKa of the acidic group is low, leading to ionization at physiological pH. Both the LipE and the CNS MPO score are significantly reduced, and the compound is effectively excluded from the brain.
The Causality Behind Experimental Choices: Why These Metrics Matter
The case study above underscores the complementary nature of LipE and the CNS MPO score.
-
LipE is an excellent tool for optimizing ligand-target interactions. It encourages chemists to find the most "lipophilically efficient" path to high potency, steering away from simply increasing grease to gain affinity.
-
The CNS MPO score provides a broader perspective on "drug-likeness" for CNS candidates. By incorporating parameters like TPSA and pKa, it acts as a crucial filter to ensure that the optimized compounds have the necessary physicochemical properties to cross the BBB.
A logical workflow would involve using LipE to guide the initial stages of hit-to-lead optimization, focusing on improving potency while maintaining or improving lipophilic efficiency. As the series progresses, the CNS MPO score should be used as a more stringent filter to select candidates for in vivo studies, ensuring that the final compounds possess a balanced profile conducive to CNS penetration.
Experimental Protocols: A Self-Validating System
The accuracy of both LipE and CNS MPO scores is contingent on the quality of the input data. While in silico predictions are valuable for initial screening, experimental determination of key parameters like logP/logD and pKa is essential for making informed decisions.
Protocol 1: Determination of logD by Shake-Flask Method
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare buffers at the desired pH (e.g., pH 7.4 phosphate buffer). Pre-saturate n-octanol with the buffer and the buffer with n-octanol.
-
Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and buffer in a vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure complete partitioning.
-
Phase Separation: Centrifuge the vial to achieve a clean separation of the aqueous and organic phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).
-
Calculation: The logD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Protocol 2: Determination of pKa by Potentiometric Titration
-
Sample Preparation: Dissolve an accurately weighed amount of the test compound in a suitable solvent (e.g., water, methanol-water mixture).
-
Titration Setup: Place the sample solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., HCl for a basic compound, NaOH for an acidic compound).
-
Titration: Add the titrant in small, precise increments, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.[8][9]
Visualization of the Workflow
The following diagram illustrates the integrated workflow for utilizing LipE and CNS MPO scores in the optimization of piperidine analogs for CNS targets.
Sources
- 1. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review | MDPI [mdpi.com]
- 6. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. optibrium.com [optibrium.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. creative-bioarray.com [creative-bioarray.com]
Safety Operating Guide
Navigating the Disposal of 4-[(2,4-Difluorophenoxy)methyl]piperidine Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step framework for the responsible disposal of 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride, a compound that, due to its fluorinated and piperidine structural motifs, requires careful consideration. By understanding the underlying chemical principles and regulatory landscape, you can confidently manage this waste stream, safeguarding both your team and the environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
Inferred Hazards: Based on data from analogous compounds such as 3-(3,4-Difluorophenoxy)piperidine and 4,4-Difluoropiperidine hydrochloride, this compound is likely to exhibit the following hazardous properties[1][2]:
-
Acute Toxicity (Oral): Harmful if swallowed[1].
-
Skin Irritation: Causes skin irritation[1].
-
Respiratory Irritation: May cause respiratory irritation[1].
The piperidine moiety itself is a flammable, toxic, and corrosive substance[3][4]. Furthermore, as a halogenated organic compound, its combustion can produce highly toxic gases[5].
Regulatory Context: The Occupational Safety and Health Administration (OSHA) mandates that employers identify and manage hazards associated with chemicals in the workplace[6][7][8]. The Environmental Protection Agency (EPA) regulates the disposal of hazardous waste, including many pharmaceutical compounds[9][10][11].
Hazard Summary Table
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity (Oral) | Harmful if swallowed[1]. | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation[1]. | Dermal |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1][2]. | Ocular |
| Specific Target Organ Toxicity | May cause respiratory irritation[1]. | Inhalation |
| Flammability (based on piperidine) | Potentially flammable liquid and vapor[3][4][12]. | Inhalation, Dermal, Ingestion |
| Corrosivity (based on piperidine) | May cause severe skin burns and eye damage[3][4]. | Dermal, Ocular |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the inferred hazards, a robust PPE protocol is non-negotiable. The causality here is direct: the right barriers prevent exposure and mitigate risk.
-
Hand Protection: Wear nitrile gloves. For extensive handling or in case of a spill, consider double-gloving[5].
-
Eye and Face Protection: Chemical safety goggles are mandatory. When transferring larger quantities or if there is a splash risk, a face shield should also be worn[5].
-
Body Protection: A standard laboratory coat is required. For significant spill cleanup, a chemically resistant apron or suit may be necessary[5].
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[1]. If a fume hood is not available or in the event of a large spill, a respirator with an appropriate organic vapor cartridge may be required.
Spill Management: A Rapid and Methodical Response
Accidents happen. A well-rehearsed spill response plan is a hallmark of a safe laboratory.
Step 1: Evacuate and Ventilate. In the event of a spill, immediately alert others in the vicinity and evacuate the immediate area. Ensure adequate ventilation to disperse any vapors[12].
Step 2: Assemble Spill Kit. Your laboratory should have a designated spill kit containing:
-
Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)[3][12].
-
Waste containers (e.g., heavy-duty plastic bags or a labeled, sealable bucket).
-
Appropriate PPE (as outlined above).
-
Tools for cleanup (e.g., non-sparking scoops, forceps).
Step 3: Contain and Absorb. Wearing appropriate PPE, contain the spill by creating a dike with absorbent material. Gently cover the spilled material with more absorbent, working from the outside in. Avoid generating dust[2].
Step 4: Collect and Package. Carefully scoop the absorbed material into the designated waste container. Seal the container tightly and label it clearly as "Hazardous Waste: 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride Spill Debris."
Step 5: Decontaminate. Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
Step 6: Report. Document the spill and the cleanup procedure according to your institution's safety protocols.
Disposal Protocol: A Decision-Based Workflow
The disposal of 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride must be handled as a hazardous waste stream. The following workflow provides a logical progression for its proper disposal.
Caption: Disposal workflow for 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride.
Step-by-Step Disposal Methodology:
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Keep the pure compound separate from contaminated labware and spill debris.
-
Containerization: Use a designated, chemically compatible, and sealable container for the waste. Ensure the container is in good condition and will not leak.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride," the associated hazards (e.g., "Toxic," "Irritant"), and the date you began accumulating the waste.
-
Storage: Store the sealed and labeled container in a designated satellite accumulation area or a central hazardous waste storage facility, in accordance with your institution's policies and federal regulations. This area should be secure and have secondary containment.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in the regular trash[11][13]. The EPA has a strict ban on the sewering of hazardous waste pharmaceuticals[11][13].
-
Recommended Final Disposition: High-temperature incineration is the preferred method for the destruction of halogenated organic compounds. This process ensures the complete breakdown of the molecule into less harmful components. Landfilling of this type of waste is not recommended as it does not destroy the chemical and poses a long-term environmental risk[14].
The Broader Context: Fluorinated Compounds and Environmental Persistence
It is important to recognize that fluorinated organic compounds, particularly those used in pharmaceuticals, can be persistent in the environment[15][16]. While the specific environmental fate of 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride is not well-studied, responsible disposal is a key aspect of chemical stewardship. Recent research has focused on methods to recover and reuse fluorine from chemical waste, contributing to a circular fluorine economy[17]. By adhering to these disposal guidelines, you are not only ensuring compliance but also contributing to the broader effort to minimize the environmental impact of scientific research.
References
- CymitQuimica. (2024). Safety Data Sheet: 3-(3,4-Difluorophenoxy)piperidine.
- Carl ROTH. (2025). Safety Data Sheet: Piperidine.
- Jubilant Ingrevia. (n.d.). Safety Data Sheet: 4-Methylpiperidine.
- Sigma-Aldrich. (2024). Safety Data Sheet: 4,4-Difluoropiperidine hydrochloride.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Methylpiperidine.
-
Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]
-
University of Oxford. (2025). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Solid Waste Containing Fluoride—A Review. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
-
MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. Retrieved from [Link]
-
University of Minnesota. (n.d.). Fluorine Beyond PFAS: Pesticide and Pharmaceutical Degradation. Retrieved from [Link]
-
Stericycle. (2025). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). VOC Regulation Solutions – Compliance Strategies for Air Standards of Volatile Compound Emissions. Retrieved from [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. carlroth.com [carlroth.com]
- 4. chemos.de [chemos.de]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 9. epa.gov [epa.gov]
- 10. ashp.org [ashp.org]
- 11. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
- 12. fishersci.com [fishersci.com]
- 13. epa.gov [epa.gov]
- 14. mcfenvironmental.com [mcfenvironmental.com]
- 15. “Forever chemicals” in wastewater far more widespread than previously known, new multi-university study reveals | NYU Tandon School of Engineering [engineering.nyu.edu]
- 16. lccmr.mn.gov [lccmr.mn.gov]
- 17. ox.ac.uk [ox.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
